tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 5-chloropyrimidin-2-yloxy substituent at the 3-position. The pyrrolidine scaffold is a five-membered saturated nitrogen heterocycle, widely utilized in medicinal chemistry due to its conformational flexibility and ability to mimic bioactive molecules. The 5-chloropyrimidine moiety introduces electron-deficient aromatic character, which may influence reactivity and binding interactions in biological systems.
Properties
IUPAC Name |
tert-butyl 3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O3/c1-13(2,3)20-12(18)17-5-4-10(8-17)19-11-15-6-9(14)7-16-11/h6-7,10H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTDULZIBRGBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=NC=C(C=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate typically involves the reaction of 5-chloropyrimidine-2-ol with tert-butyl 3-hydroxypyrrolidine-1-carboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloropyrimidine moiety.
Oxidation and Reduction: The pyrrolidine ring can undergo oxidation and reduction reactions under appropriate conditions.
Hydrolysis: The ester group in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chloropyrimidine moiety can interact with nucleophilic sites in biological molecules, leading to various biochemical effects. The pyrrolidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations in Pyrrolidine Derivatives
Key structural analogs differ in heterocycle type, substituent halogens, and substitution patterns. Below is a comparative analysis:
Heterocycle Type
- Pyrimidine vs. Pyridine: The target compound contains a pyrimidine ring (two nitrogen atoms), whereas analogs like tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate () feature a pyridine ring (one nitrogen).
Substituent Halogens and Functional Groups
- Chloro vs. Bromo/Iodo :
- The 5-chloro substituent in the target compound contrasts with bromo/iodo groups in analogs (e.g., tert-Butyl 3-((5-bromo-3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate, ). Chlorine’s smaller atomic size and lower molecular weight (35.45 g/mol vs. bromine’s 79.90 g/mol) reduce steric hindrance and increase lipophilicity compared to bulkier halogens .
- Methoxy and Dimethoxymethyl Groups :
Substitution Position and Linkage
- Direct Oxygen vs. Methylene Linkage: The target compound’s 5-chloropyrimidin-2-yloxy group is directly attached to pyrrolidine’s 3-position, whereas analogs such as tert-Butyl 2-(((5-chloropyrimidin-2-yl)oxy)methyl)pyrrolidine-1-carboxylate () feature a methylene bridge (-CH2-).
Physical and Chemical Properties
Table 1: Comparative Data for Select Analogs
*Calculated based on molecular formula.
Key Observations:
- Molecular Weight : The target compound’s molecular weight (~312.78 g/mol) is lower than bromo/iodo analogs (e.g., 483.14 g/mol in ), primarily due to chlorine’s lighter atomic mass.
- Price : Bromo/iodo derivatives are priced at $400/g (), suggesting the target compound may fall in a similar range if synthesis complexity is comparable.
Biological Activity
tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a chloropyrimidine moiety. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is . The presence of the chloropyrimidine ring suggests potential interactions with biological targets, making it a subject of interest for pharmacological studies.
Synthesis
The synthesis of this compound typically involves the reaction between tert-butyl pyrrolidine-1-carboxylate and 5-chloropyrimidine-2-ol under basic conditions. This process may utilize reagents such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage.
Antimicrobial Properties
Research indicates that compounds containing chloropyrimidine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that chloropyrimidine compounds can inhibit bacterial growth by interfering with nucleic acid synthesis pathways.
Table 1: Antimicrobial Activity of Chloropyrimidine Derivatives
| Compound Name | Microorganism Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | P. aeruginosa | 8 µg/mL |
Anticancer Activity
The biological activity of this compound has been explored in the context of cancer therapy. Studies suggest that similar pyrrolidine derivatives can act as inhibitors of cell proliferation in various cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study conducted on human cancer cell lines, it was found that chloropyrimidine-containing compounds significantly reduced cell viability through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis.
Table 2: Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (Vulvar Carcinoma) | 10 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15 | Inhibition of cell cycle progression |
| HCT116 (Colon Cancer) | 12 | Activation of caspase pathways |
The mechanism by which this compound exerts its biological effects involves binding to specific enzymes or receptors within cells. This interaction can modulate various cellular processes, including:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the normal progression of the cell cycle, preventing cancer cell proliferation.
Q & A
Q. What are the common synthetic routes for tert-Butyl 3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. A standard approach involves reacting tert-butyl 3-hydroxypyrrolidine-1-carboxylate with 5-chloropyrimidin-2-yl derivatives (e.g., 2,5-dichloropyrimidine) under basic conditions. Key steps include:
- Base Selection : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile .
- Temperature : Reactions are often conducted at 60–80°C for 12–24 hours to ensure complete substitution .
- Purification : Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
Q. How is the compound characterized after synthesis?
Routine characterization methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Confirms substitution patterns and stereochemistry. Peaks for the tert-butyl group (~1.4 ppm, singlet) and pyrrolidine ring protons (2.5–4.0 ppm) are diagnostic .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C₁₃H₁₉ClN₃O₃) with <5 ppm error .
- Chromatography : HPLC or TLC assesses purity (>95% by area normalization) .
Q. What are the key structural features influencing reactivity?
- Chloropyrimidine Moiety : The electron-withdrawing chlorine atom activates the pyrimidine ring for nucleophilic substitution or cross-coupling reactions .
- Pyrrolidine-Tert-Butyl Ester : The bulky tert-butyl group enhances steric protection of the pyrrolidine nitrogen, improving stability during downstream reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized for higher yield?
- Solvent Screening : DMF or DMSO enhances nucleophilicity compared to THF, especially for SNAr reactions .
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates acylation or coupling steps by stabilizing transition states .
- Scale-Up : Continuous flow microreactors improve heat/mass transfer, reducing side reactions (e.g., hydrolysis) and achieving >80% yield .
Q. What strategies are used to study structure-activity relationships (SAR) in analogs?
- Halogen Substitution : Replace chlorine with bromine or fluorine to modulate electronic effects and binding affinity (e.g., analogs in show 10-fold differences in enzyme inhibition) .
- Pyrrolidine Modifications : Introduce methyl or hydroxymethyl groups to the pyrrolidine ring to probe steric and hydrogen-bonding interactions .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or SPR (surface plasmon resonance) to quantify IC₅₀ values .
Q. How are computational methods applied to predict biological activity?
- Docking Studies : Molecular docking (AutoDock Vina) models interactions between the compound and target proteins (e.g., kinase ATP-binding sites). The chloropyrimidine group often forms halogen bonds with backbone carbonyls .
- QSAR Modeling : Machine learning algorithms correlate structural descriptors (ClogP, polar surface area) with activity data to prioritize synthetic targets .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Purification : Chromatography is impractical at >100 g scales. Alternatives include crystallization (optimized via solvent screening) or aqueous workups .
- Impurity Control : Trace DMF or metal catalysts require stringent washing (e.g., EDTA for Pd removal) .
Methodological Tables
Q. Table 1. Key Reaction Conditions for Nucleophilic Substitution
| Parameter | Optimal Range | References |
|---|---|---|
| Solvent | DMF or acetonitrile | |
| Base | K₂CO₃ (2.0 equiv) | |
| Temperature | 70°C, 18 hours | |
| Yield (isolated) | 65–75% |
Q. Table 2. Comparative SAR of Chloropyrimidine Analogs
| Substituent | Enzyme Inhibition (IC₅₀, nM) | Notes |
|---|---|---|
| 5-Cl (Parent Compound) | 120 ± 15 | Reference |
| 5-Br | 85 ± 10 | Improved halogen bonding |
| 5-F | 450 ± 30 | Reduced electrophilicity |
| 5-CH₃ | >1000 | Steric hindrance |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
